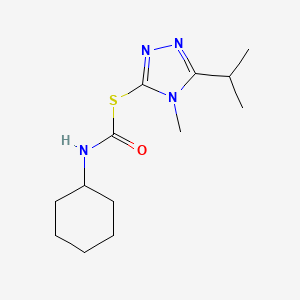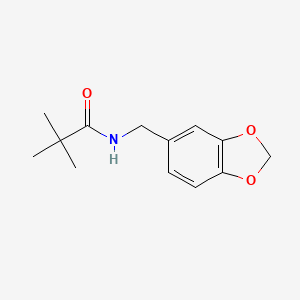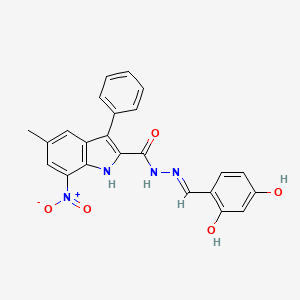![molecular formula C16H27ClN2O2 B6057683 {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mécanisme D'action
The mechanism of action of {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride is not fully understood. However, it has been shown to interact with several neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. It has also been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase the production of bone-specific proteins in human osteoblasts, suggesting that it may have a role in bone formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease, possibly by reducing the formation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride in lab experiments is its potential use as a treatment for Alzheimer's disease. Its ability to inhibit the formation of beta-amyloid plaques in the brain makes it a promising candidate for further research in this area. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride. One area of interest is its potential use as a treatment for bone disorders, such as osteoporosis. Another area of interest is its effects on other neurotransmitter receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.
Méthodes De Synthèse
The synthesis of {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride involves several steps. The starting material is 4-(4-methyl-1-piperazinyl)butanol, which is reacted with 4-chlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the final product, {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride.
Applications De Recherche Scientifique
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride has been studied for its potential use in several scientific research applications. One study investigated its effects on the growth and differentiation of human osteoblasts, which are cells that are involved in bone formation. Another study looked at its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
[2-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-4-5-13-20-16-7-3-2-6-15(16)14-19;/h2-3,6-7,19H,4-5,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPJJCXJIIJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6057613.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057632.png)
![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

